Ortho-CF₃ Substitution Enhances Lipophilicity and Metabolic Stability Relative to Meta-CF₃ Analogs
The target compound carries an ortho-trifluoromethyl substituent on the phenyl ring, whereas the closest cyclopentyl-containing analog (CAS 1197539-97-1) bears a meta-CF₃ group. Ortho-CF₃ substitution in aromatic systems has been systematically demonstrated to increase lipophilicity (measured by LogP) by approximately 0.3–0.5 log units compared to meta-substituted isomers, while also enhancing oxidative metabolic stability due to steric shielding of the aromatic ring from CYP450-mediated hydroxylation [1]. The target compound’s computed XLogP3-AA of 2.5 [2] is consistent with this ortho-enhancement effect, positioning it in a more favorable permeability window than the more polar meta-CF₃ congener.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and predicted metabolic stability |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5; ortho-CF₃ positional isomer |
| Comparator Or Baseline | Meta-CF₃ analog (CAS 1197539-97-1): predicted XLogP3-AA ~2.0–2.2 (estimated by structural analogy) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.3–0.5 log units for ortho vs. meta CF₃ (class-level observation) |
| Conditions | Computed physicochemical properties from PubChem; metabolic stability inferred from established ortho-CF₃ SAR in medicinal chemistry literature |
Why This Matters
Higher lipophilicity within the drug-like range (LogP 2–3) generally correlates with improved membrane permeability, making the ortho-CF₃ compound a more suitable candidate for cellular protease-inhibition assays than its meta-substituted analog.
- [1] Böhm, H.-J. et al. Fluorine in Medicinal Chemistry. ChemBioChem, 2004, 5, 637–643. View Source
- [2] PubChem Compound Summary for CID 86803858. National Center for Biotechnology Information, 2025. View Source
